Cas no 75685-48-2 (Pyrrolo[1,2-a]quinoline-1-ethanol,dodecahydro-6-(2Z)-2-penten-4-yn-1-yl-, (1R,3aR,5aR,6R,9aS)-rel-)
![Pyrrolo[1,2-a]quinoline-1-ethanol,dodecahydro-6-(2Z)-2-penten-4-yn-1-yl-, (1R,3aR,5aR,6R,9aS)-rel- structure](https://ko.kuujia.com/scimg/cas/75685-48-2x500.png)
75685-48-2 structure
상품 이름:Pyrrolo[1,2-a]quinoline-1-ethanol,dodecahydro-6-(2Z)-2-penten-4-yn-1-yl-, (1R,3aR,5aR,6R,9aS)-rel-
Pyrrolo[1,2-a]quinoline-1-ethanol,dodecahydro-6-(2Z)-2-penten-4-yn-1-yl-, (1R,3aR,5aR,6R,9aS)-rel- 화학적 및 물리적 성질
이름 및 식별자
-
- Pyrrolo[1,2-a]quinoline-1-ethanol,dodecahydro-6-(2Z)-2-penten-4-yn-1-yl-, (1R,3aR,5aR,6R,9aS)-rel-
- DTXSID401029722
- Histrionicotoxin D
- Q5548689
- (1S,3aS,5aS,6S(Z),9aR,10R)Dodecahydro-6-(2-penten-4-yl)pyrrolo(1,2-a)quinoline-1-ethanol
- (1R,3aR,5aR,6R,9aS)-Dodecahydro-6-(2Z)-2-penten-4-ynylpyrrolo[1,2-a]quinoline-1-ethanol
- 55893-12-4
- 01N796R81A
- GEPHYROTOXIN, (-)-
- Pyrrolo(1,2-a)quinoline-1-ethanol, dodecahydro-6-(2-penten-4-ynyl)-, (1alpha,3abeta,5aalpha,6alpha(Z),9aalpha)-
- 2-[(1R,3aR,5aR,6R,9aS)-6-[(Z)-pent-2-en-4-ynyl]-1,2,3,3a,4,5,5a,6,7,8,9,9a-dodecahydropyrrolo[1,2-a]quinolin-1-yl]ethanol
- HTX D
- 75685-48-2
- (1R,3AR,5AR,6R,9AS)-DODECAHYDRO-6-(2Z)-2-PENTEN-4-YNYLPYRROLO(1,2-A)QUINOLINE-1-ETHANOL
- GEPHYROTOXIN [MI]
- Pyrrolo(1,2-a)quinoline-1-ethanol, dodecahydro-6-(2-penten-4-ynyl)-, (1R-(1alpha,3abeta,5aalpha,6alpha(Z),9aalpha))-
- Pyrrolo(1,2-a)quinoline-1-ethanol, dodecahydro-6-(2Z)-2-penten-4-ynyl-, (1R,3aR,5aR,6R,9aS)-
- Gephyrotoxin
- UNII-01N796R81A
- (1S,3aS,5aS,6S(Z),9aR,10R)dodecahydro-6-(2- penten-4-yl)pyrrolo(1,2-a)quinoline-1-ethanol
-
- 인치: InChI=1S/C19H29NO/c1-2-3-4-6-15-7-5-8-19-18(15)12-11-16-9-10-17(13-14-21)20(16)19/h1,3-4,15-19,21H,5-14H2/b4-3-/t15-,16-,17+,18+,19-/m0/s1
- InChIKey: IQTIQAXNJBRKRG-IZDLKJCPSA-N
- 미소: C#CC=CCC1CCCC2C1CCC3N2C(CC3)CCO
계산된 속성
- 정밀분자량: 287.224914549g/mol
- 동위원소 질량: 287.224914549g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 2
- 중원자 수량: 21
- 회전 가능한 화학 키 수량: 4
- 복잡도: 421
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 5
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 1
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 3.9
- 토폴로지 분자 극성 표면적: 23.5Ų
Pyrrolo[1,2-a]quinoline-1-ethanol,dodecahydro-6-(2Z)-2-penten-4-yn-1-yl-, (1R,3aR,5aR,6R,9aS)-rel- 관련 문헌
-
Yingbo Shi,Qiaoling Wang,Shuanhu Gao Org. Chem. Front. 2018 5 1049
-
Pengquan Chen,Yuecheng Wu,Shifa Zhu,Huanfeng Jiang,Zhiqiang Ma Org. Chem. Front. 2018 5 132
-
3. N-alkenyl nitrone dipolar cycloaddition routes to piperidines and indolizidines. Part 3. Approach to the gephyrotoxin ring systemAndrew B. Holmes,Andrew B. Hughes,Adrian L. Smith,Simon F. Williams J. Chem. Soc. Perkin Trans. 1 1992 1089
-
Vineet Jeena,Ross S. Robinson Org. Biomol. Chem. 2015 13 8958
-
5. Index pages
75685-48-2 (Pyrrolo[1,2-a]quinoline-1-ethanol,dodecahydro-6-(2Z)-2-penten-4-yn-1-yl-, (1R,3aR,5aR,6R,9aS)-rel-) 관련 제품
- 1955492-59-7(3-(fluorosulfonyl)-4,5-dimethylbenzoic acid)
- 942009-76-9(ethyl 4-(2-cyclopentylacetamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate)
- 2248361-25-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate)
- 1439902-61-0(1-(Pyridin-3-ylmethyl)-1H-imidazole-2-carboxylic acid)
- 1805611-03-3(Methyl 4-(difluoromethyl)-2-hydroxy-6-(trifluoromethyl)pyridine-3-carboxylate)
- 888414-62-8(N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylthiophene-2-carboxamide)
- 1223953-81-8((2-chlorophenyl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate)
- 1806054-31-8(Ethyl 3-(difluoromethyl)-4,5-dimethoxypyridine-2-acetate)
- 2137930-13-1(1-(6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine)
- 162251-04-9(3-oxo-3-(2,4,6-trimethylphenyl)propanal)
추천 공급업체
Wuhan ChemNorm Biotech Co.,Ltd.
골드 회원
중국 공급자
시약

Shandong Feiyang Chemical Co., Ltd
골드 회원
중국 공급자
대량

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
골드 회원
중국 공급자
대량

Taizhou Jiayin Chemical Co., Ltd
골드 회원
중국 공급자
대량

Wuhan Comings Biotechnology Co., Ltd.
골드 회원
중국 공급자
대량
